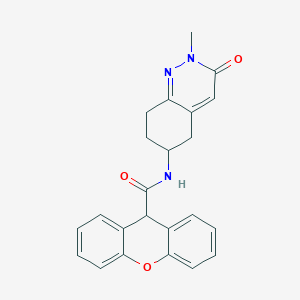
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide, also known as MX-1, is a synthetic compound that has shown potential in scientific research applications.
作用机制
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide works by binding to tubulin, a protein that is important for cell division. By binding to tubulin, N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide disrupts the formation of microtubules, which are necessary for cell division. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cell growth and induce apoptosis, N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide has also been shown to have anti-inflammatory properties. N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is important for DNA replication.
实验室实验的优点和局限性
One advantage of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells intact. This makes it a potentially useful tool for studying cancer biology. However, one limitation of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide. One area of interest is exploring its potential as a therapeutic agent in combination with other drugs. Another area of interest is studying its effects on different types of cancer cells. Additionally, research could focus on improving the solubility of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide to make it more practical for use in lab experiments. Finally, further research is needed to fully understand the mechanisms of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide and its potential for treating other diseases.
合成方法
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide can be synthesized through a multistep process that involves the reaction of 9H-xanthene-9-carboxylic acid with 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline in the presence of a coupling agent. The resulting intermediate is then treated with ammonia to yield N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide.
科学研究应用
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide has been studied for its potential as a therapeutic agent in cancer treatment. Research has shown that N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide has also been studied for its potential in treating other diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-26-21(27)13-14-12-15(10-11-18(14)25-26)24-23(28)22-16-6-2-4-8-19(16)29-20-9-5-3-7-17(20)22/h2-9,13,15,22H,10-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQIHBNMLGTZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984368.png)
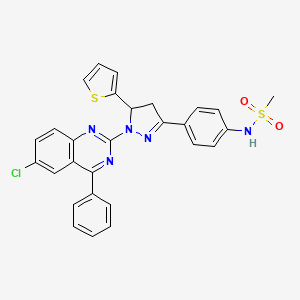
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)
![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)
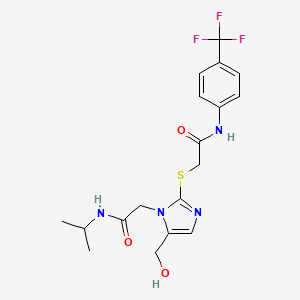

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)
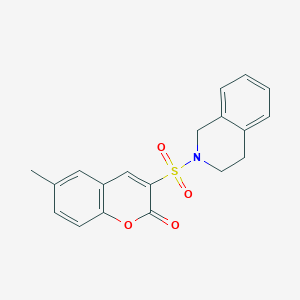
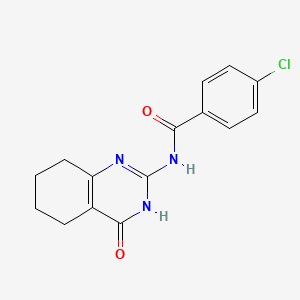
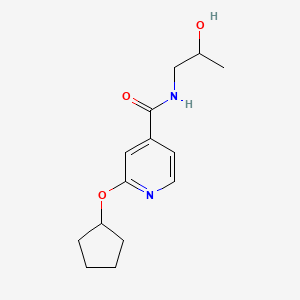
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)
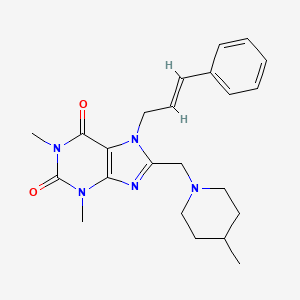
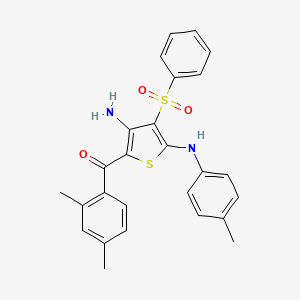
![N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2984391.png)